molecular formula C12H16N+ B14577817 1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium CAS No. 61212-34-8

1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium

Cat. No.: B14577817
CAS No.: 61212-34-8
M. Wt: 174.26 g/mol
InChI Key: LQYDBEFFZJQZPB-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The presence of the phenylethyl group attached to the nitrogen atom imparts unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with a suitable aldehyde or ketone under acidic conditions to form the corresponding imine, which is then reduced to the desired pyrrolidinium compound. Industrial production methods often utilize catalytic hydrogenation or other reduction techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl group allows the compound to bind to specific sites, modulating the activity of these targets. Pathways involved in its action include signal transduction and metabolic pathways, which can lead to various biological effects.

Comparison with Similar Compounds

1-(2-Phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium can be compared with other similar compounds, such as:

    2-Phenylethylamine: A simpler structure with similar biological activities.

    N-Phenylpyrrolidinium: Another pyrrolidinium compound with different substituents.

    Phenylethylpiperidine: A related compound with a six-membered ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61212-34-8

Molecular Formula

C12H16N+

Molecular Weight

174.26 g/mol

IUPAC Name

1-(2-phenylethyl)-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C12H16N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7,9H,4-5,8,10-11H2/q+1

InChI Key

LQYDBEFFZJQZPB-UHFFFAOYSA-N

Canonical SMILES

C1CC=[N+](C1)CCC2=CC=CC=C2

Origin of Product

United States

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